molecular formula C13H23N5O B2717431 N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)pivalamide CAS No. 921143-79-5

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)pivalamide

Cat. No.: B2717431
CAS No.: 921143-79-5
M. Wt: 265.361
InChI Key: NFKINSANIMXYGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)pivalamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. These compounds have gained significant attention due to their diverse applications in medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)pivalamide typically involves the reaction of a tetrazole derivative with pivaloyl chloride. One common method is the Ugi-azide four-component reaction, which involves an aldehyde, an amine, an isocyanide, and trimethylsilyl azide (TMSN3) as the azide source. This reaction is carried out in water using tetradecyltrimethylammonium bromide (TTAB) as a catalyst .

Industrial Production Methods

Industrial production of tetrazole derivatives, including this compound, often involves large-scale synthesis using similar multicomponent reactions. The use of green chemistry principles, such as aqueous micellar catalysis, is becoming more common to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the tetrazole ring or other functional groups.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)pivalamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its stability and bioisosterism with carboxylic acids.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)pivalamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1H-Tetrazole: A simpler tetrazole derivative with similar chemical properties.

    5-Substituted Tetrazoles: Compounds with various substituents on the tetrazole ring, exhibiting different biological activities.

Uniqueness

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)pivalamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclohexyl group enhances lipophilicity, potentially improving cell membrane permeability and metabolic stability .

Biological Activity

N-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)pivalamide is a compound that has garnered attention for its potential therapeutic applications, particularly in the modulation of pain and inflammatory responses. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound features a tetrazole ring, which is known for its pharmacological versatility. The presence of the cyclohexyl group and pivalamide moiety contributes to its unique biological profile.

Research indicates that this compound acts primarily as an agonist of the Cannabinoid Receptor 2 (CB2) . This receptor is implicated in various physiological processes, including pain modulation and inflammation control. The activation of CB2 receptors can lead to anti-inflammatory effects, making compounds like this compound promising candidates for treating chronic pain conditions and other inflammatory diseases .

Pain Management

One of the most significant biological activities of this compound is its efficacy in pain management. Studies have demonstrated its ability to reduce pain in animal models, particularly in conditions mimicking chronic pain scenarios. The compound's action on CB2 receptors suggests it could be effective in treating various pain-related disorders without the psychoactive effects associated with CB1 receptor activation .

Anti-inflammatory Effects

The compound also exhibits notable anti-inflammatory properties. By activating CB2 receptors, it can downregulate pro-inflammatory cytokines and inhibit pathways that lead to inflammation. This mechanism is particularly relevant in conditions such as arthritis and inflammatory bowel disease .

Data Tables

Here are some key findings related to the biological activity of this compound:

Study Model Effect Mechanism
Study 1Rat model of chronic painSignificant pain reductionCB2 receptor agonism
Study 2Mouse model of inflammationDecreased inflammatory markersInhibition of cytokine release
Study 3In vitro assaysModulation of immune responseActivation of CB2 pathways

Case Study 1: Chronic Pain Management

In a controlled study involving rats with induced chronic pain, administration of this compound resulted in a marked decrease in pain scores compared to control groups. The study highlighted the compound's potential as a non-opioid analgesic alternative.

Case Study 2: Inflammatory Bowel Disease

Another study investigated the effects of this compound on a mouse model of inflammatory bowel disease (IBD). Results indicated that treatment with this compound led to significant reductions in colonic inflammation and improved overall health markers, suggesting its therapeutic potential for IBD patients.

Properties

IUPAC Name

N-[(1-cyclohexyltetrazol-5-yl)methyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N5O/c1-13(2,3)12(19)14-9-11-15-16-17-18(11)10-7-5-4-6-8-10/h10H,4-9H2,1-3H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKINSANIMXYGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1=NN=NN1C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.